2-Fluoro-6-(prop-2-en-1-yl)phenol
Overview
Description
2-Fluoro-6-(prop-2-en-1-yl)phenol is an organic compound characterized by the presence of a fluorine atom and an allyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Allylation of 2-Fluorophenol: : One common method to synthesize 2-Fluoro-6-(prop-2-en-1-yl)phenol involves the allylation of 2-fluorophenol. This reaction typically uses an allyl halide (such as allyl bromide) in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
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Industrial Production Methods: : Industrially, the synthesis might involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the allylation reaction under milder conditions, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-Fluoro-6-(prop-2-en-1-yl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction of this compound can be achieved using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced phenolic compounds.
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Substitution: : The fluorine atom in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using a catalyst or under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium, nickel complexes.
Major Products
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Reduced phenolic compounds.
Substitution Products: Amino or thiol-substituted phenols.
Scientific Research Applications
Chemistry
2-Fluoro-6-(prop-2-en-1-yl)phenol is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the materials science field, this compound is investigated for its potential use in the development of polymers and advanced materials with specific properties such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-Fluoro-6-(prop-2-en-1-yl)phenol exerts its effects depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(prop-2-en-1-yl)phenol: Similar structure but with the allyl group in a different position, leading to different chemical properties and reactivity.
2-Fluoro-6-(prop-2-en-1-yl)aniline: Contains an amino group instead of a hydroxyl group, which significantly alters its chemical behavior and applications.
2-Fluoro-6-(prop-2-en-1-yl)benzaldehyde: Contains an aldehyde group, making it more reactive in certain types of chemical reactions.
Uniqueness
2-Fluoro-6-(prop-2-en-1-yl)phenol is unique due to the combination of the fluorine atom and the allyl group on the phenol ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-6-prop-2-enylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQMRUZBCJQKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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